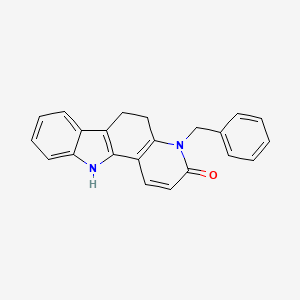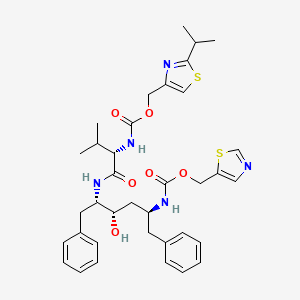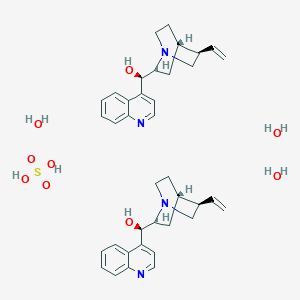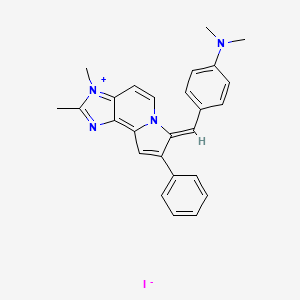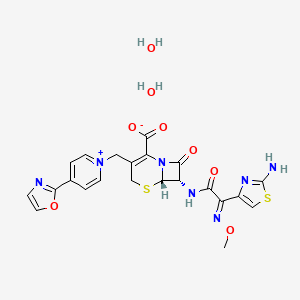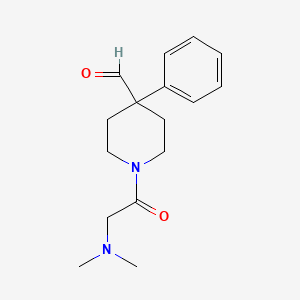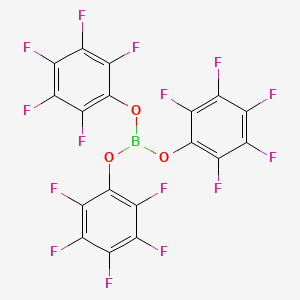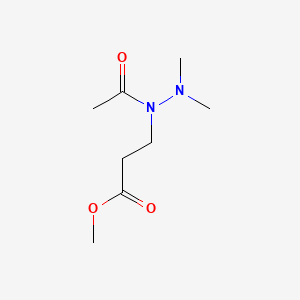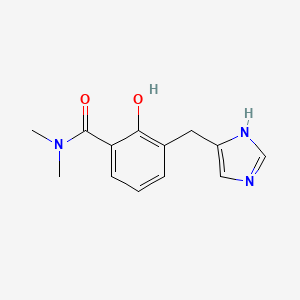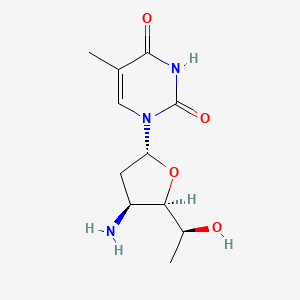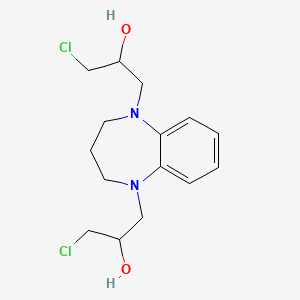
Clostebol capronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Clostebol capronate is synthesized through the esterification of clostebol with caproic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes the purification of the final product through recrystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Clostebol capronate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield clostebol and caproic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group in clostebol to a secondary alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions. Hydrochloric acid or sodium hydroxide can be employed as reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Hydrolysis: Clostebol and caproic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary alcohols.
Wissenschaftliche Forschungsanwendungen
Clostebol capronate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and development in animal models.
Medicine: Investigated for its potential therapeutic applications in treating muscle wasting diseases and other conditions requiring anabolic effects.
Wirkmechanismus
Clostebol capronate exerts its effects by binding to androgen receptors in the body. Once administered, the compound is hydrolyzed to release clostebol, which then interacts with androgen receptors in muscle tissue. This interaction promotes protein synthesis and muscle growth. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression associated with muscle development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Clostebol acetate
- Clostebol propionate
- Norclostebol
- Norclostebol acetate
- Oxabolone
- Oxabolone cipionate
Uniqueness
Clostebol capronate is unique due to its specific esterification with caproic acid, which influences its pharmacokinetic properties, such as its duration of action and metabolic stability. Compared to other esters like clostebol acetate or propionate, this compound has a longer half-life, making it suitable for applications requiring sustained anabolic effects .
Eigenschaften
CAS-Nummer |
32361-10-7 |
|---|---|
Molekularformel |
C26H39ClO3 |
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C26H39ClO3/c1-4-5-6-7-8-23(29)30-22-12-11-18-17-9-10-20-24(27)21(28)14-16-25(20,2)19(17)13-15-26(18,22)3/h17-19,22H,4-16H2,1-3H3/t17-,18-,19-,22-,25+,26-/m0/s1 |
InChI-Schlüssel |
IADJORLUSZAXTG-ZSGDZNMQSA-N |
Isomerische SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C |
Kanonische SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


